N-methyl-1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
Overview
Description
N-methyl-1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride is a useful research compound. Its molecular formula is C9H11ClN4O and its molecular weight is 226.66 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Inhibitors of Cytochrome P450 Isoforms
The compound's relevance in inhibiting specific cytochrome P450 isoforms, crucial for predicting metabolism-based drug-drug interactions, highlights its potential in enhancing the safety and efficacy of therapeutic regimens (Khojasteh et al., 2011).
Therapeutic Potential of 1,3,4-Oxadiazole Derivatives
The structural feature of the 1,3,4-oxadiazole ring, similar to the core of N-methyl-1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride, is beneficial for binding with various enzymes and receptors, offering a broad spectrum of therapeutic activities, including anticancer, antimicrobial, and anti-inflammatory effects (Verma et al., 2019).
Antitubercular Activity
Compounds containing the 1,3,4-oxadiazole ring have been evaluated for their antitubercular activity, showing efficacy against M. tuberculosis, which underscores the compound's potential in contributing to novel antitubercular therapies (Asif, 2014).
Biological Activities of Oxadiazole Derivatives
Oxadiazole derivatives, including those with the 1,3,4-oxadiazole ring, exhibit a wide range of biological activities. These activities span across various therapeutic areas, highlighting the ring's potential in the development of diverse medicinal agents (Jalhan et al., 2017).
Heterocyclic N-oxide Molecules in Drug Applications
The heterocyclic N-oxide motif, which is structurally related to compounds like this compound, demonstrates significant potential in drug development due to its versatility in biological applications, including anticancer and antibacterial activities (Li et al., 2019).
Mechanism of Action
The mechanism of action of a compound refers to how it interacts with other molecules in the body to produce its effects. Unfortunately, specific information on the mechanism of action of “N-methyl-1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride” is not available in the sources I have access to .
Properties
IUPAC Name |
N-methyl-1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O.ClH/c1-10-6-8-12-9(13-14-8)7-2-4-11-5-3-7;/h2-5,10H,6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBRUHTZGMFIYEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC(=NO1)C2=CC=NC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1638612-96-0 | |
Record name | 1,2,4-Oxadiazole-5-methanamine, N-methyl-3-(4-pyridinyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1638612-96-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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